molecular formula C11H8O3 B6328904 1,3-Di(2-furyl)-2-propen-1-one CAS No. 42811-85-8

1,3-Di(2-furyl)-2-propen-1-one

Cat. No.: B6328904
CAS No.: 42811-85-8
M. Wt: 188.18 g/mol
InChI Key: CJSUJEFIWCHVLJ-AATRIKPKSA-N
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Description

1,3-Di(2-furyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. This compound is characterized by the presence of two furan rings attached to a propenone moiety. Furans are five-membered aromatic rings containing one oxygen atom, and they are known for their diverse biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(2-furyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-acetylfuran with furfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(2-furyl)-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diketones

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated furans, amino-substituted furans

Scientific Research Applications

1,3-Di(2-furyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic reactions.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research has shown its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-propen-1-one: Similar structure but with phenyl rings instead of furan rings.

    1,3-Di(2-thienyl)-2-propen-1-one: Contains thiophene rings instead of furan rings.

    1,3-Di(2-pyridyl)-2-propen-1-one: Contains pyridine rings instead of furan rings

Uniqueness

1,3-Di(2-furyl)-2-propen-1-one is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties influence its reactivity and biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-1,3-bis(furan-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSUJEFIWCHVLJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20876663
Record name 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3988-76-9
Record name MLS002638597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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